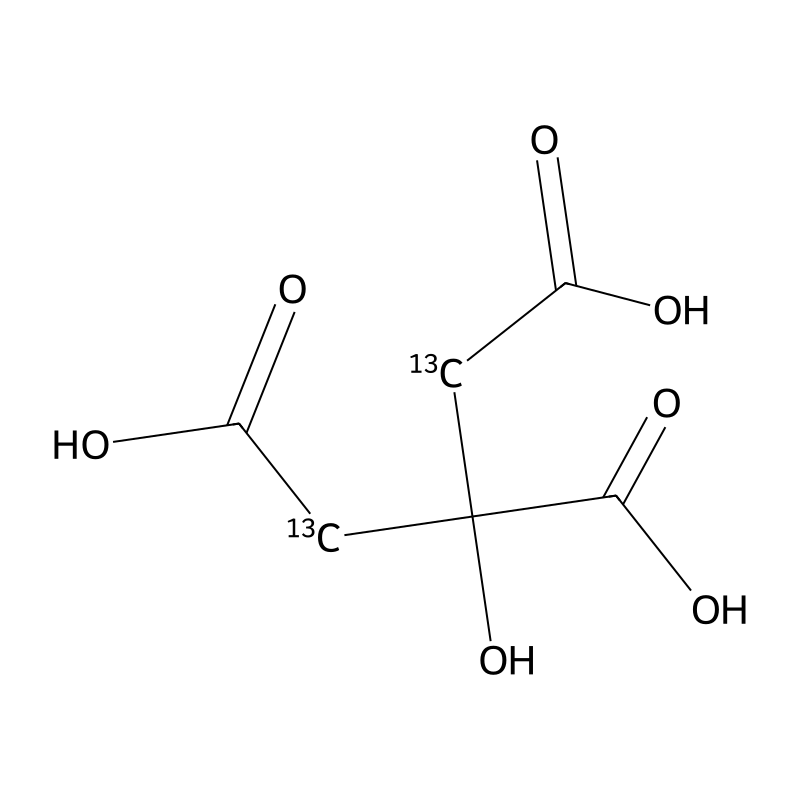

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tracing Metabolic Pathways

Citric acid plays a central role in the Krebs cycle, also known as the citric acid cycle or the tricarboxylic acid (TCA) cycle. This metabolic pathway serves as the foundation for cellular respiration, where energy is extracted from carbohydrates, fats, and proteins . By introducing citric acid-2,4-13C2 into a biological system, researchers can monitor the incorporation of the labeled carbon atoms into downstream metabolites. This allows them to elucidate the specific steps and pathways involved in the metabolism of various substrates within the cell .

Studying Flux Analysis

Citric acid-2,4-13C2 can be employed in metabolic flux analysis (MFA), a technique used to quantify the rates of specific reactions within metabolic pathways. By measuring the relative abundance of ¹³C in different metabolites, researchers can gain insights into the activity and regulation of various enzymes involved in the citric acid cycle and other metabolic processes .

Investigating Cellular Physiology

The application of citric acid-2,4-13C2 extends beyond basic metabolic studies. Researchers can utilize this tool to investigate various aspects of cellular physiology, including:

- Cellular differentiation and development: Understanding how the metabolic profile of cells changes during differentiation and development can provide valuable insights into these processes .

- Response to environmental stress: Studying the metabolic adaptations of cells to environmental stressors, such as nutrient deprivation or oxygen limitation, can reveal key mechanisms of cellular resilience and survival .

- Disease models: Using isotopically labeled citric acid, researchers can develop and study disease models to understand the altered metabolic pathways associated with various pathological conditions .

2-Hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid, commonly known as a labeled form of propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid derivative. Its molecular formula is C₆H₈O₇, and it has a molecular weight of approximately 195.10 g/mol. This compound features three carboxylic acid groups and one hydroxyl group, making it a key player in various biochemical pathways, particularly in the Krebs cycle. The presence of the ^13C isotopes allows for specific applications in metabolic studies and tracer experiments .

Citric acid-2,4-13C2 does not have a direct mechanism of action as it is not designed to produce a biological effect. Instead, it serves as a tracer molecule within the citric acid cycle. The incorporation of the $^{13}$C isotope into downstream metabolites allows researchers to track the metabolic fate of citric acid and understand its role in cellular energy production [, ].

2-Hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid primarily participates in reactions typical of tricarboxylic acids:

- Aconitase Inhibition: This compound acts as an inhibitor of aconitase, an enzyme critical in the Krebs cycle. By mimicking citric acid but lacking a hydroxyl group necessary for the catalysis to proceed, it effectively halts the conversion of citric acid to isocitric acid .

- Esterification: It can undergo esterification reactions to form esters with alcohols, which are relevant in both synthetic chemistry and natural product chemistry.

The biological activity of 2-hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid is significant due to its role as an aconitase inhibitor. This inhibition disrupts the normal function of the Krebs cycle, leading to potential alterations in cellular metabolism. Additionally, its esters are found in various natural products and mycotoxins, indicating its relevance in biological systems .

The synthesis of 2-hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid can be achieved through several methods:

- From Fumaric Acid: A common two-step synthesis involves starting from fumaric acid. The process typically includes:

- Hydroxylation: Introduction of a hydroxyl group at the appropriate position.

- Carboxylation: Addition of carboxylic acid groups to yield the final product.

- Isotope Labeling: The incorporation of ^13C isotopes can be achieved during the synthesis by using labeled precursors or through specific labeling techniques during

This compound has various applications:

- Metabolic Studies: Due to its isotopic labeling with ^13C, it is widely used in metabolic tracing studies to understand metabolic pathways and fluxes.

- Pharmaceuticals: Its role as an aconitase inhibitor makes it a candidate for research into metabolic disorders and potential therapeutic applications.

- Natural Products Research: As a precursor or component in the synthesis of natural products and mycotoxins, it is valuable in biochemistry and pharmacognosy .

Interaction studies involving 2-hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid often focus on its binding affinity to aconitase and other enzymes within metabolic pathways. These studies help elucidate its mechanism of action and potential effects on cellular metabolism. Research indicates that its structural similarities to citric acid facilitate binding but prevent further enzymatic conversion .

Similar Compounds

When comparing 2-hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid with other similar compounds, several noteworthy compounds emerge:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Citric Acid | Three carboxylic groups and one hydroxyl group | Central role in the Krebs cycle; not an inhibitor |

| Isocitric Acid | Similar structure to citric acid with additional hydroxyl | Intermediate in the Krebs cycle |

| Tricarballylic Acid | Three carboxylic groups without hydroxyl | Known for its mycotoxin associations |

The uniqueness of 2-hydroxy(1,3-^13C_2)propane-1,2,3-tricarboxylic acid lies in its isotopic labeling and its specific inhibitory action on aconitase compared to other similar compounds which do not exhibit this property .

Primary Synthetic Approach via Dimethyl 1,3-Acetonedicarboxylate

The most established laboratory-scale synthesis of 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid involves a two-step procedure utilizing dimethyl 1,3-acetonedicarboxylate as the key intermediate [1]. This methodology was specifically selected due to its high yield and reproducibility characteristics, making it suitable for research applications requiring precise isotopic labeling [1]. The synthetic route begins with the preparation of the carbon-13 labeled acetonedicarboxylate precursor, followed by careful hydrolysis and reduction steps to introduce the hydroxyl functionality at the central carbon position [1].

The reaction conditions require precise temperature control, typically maintained at ambient temperature during the initial esterification phase [2]. The dimethyl 1,3-acetonedicarboxylate intermediate exhibits moisture sensitivity, necessitating anhydrous reaction conditions throughout the synthesis [3]. The overall process achieves excellent selectivity for the desired isotopic labeling pattern, with carbon-13 incorporation specifically at the C1 and C3 positions of the propane backbone [1].

Alternative Chemical Transformation Routes

Secondary synthetic approaches utilize different starting materials and reaction pathways to achieve the target isotopic labeling pattern [4]. These methods typically employ carbon-13 labeled building blocks that can be assembled through controlled organic transformations [4]. The synthesis of various carbon-13 labeled citric acid derivatives has been documented, including (1'-13C)-, (3-13C)- and (2,4-13C2) variants, demonstrating the versatility of isotopic labeling strategies [4].

Modern synthetic methodologies have incorporated radical chemistry approaches for incorporating isotopically labeled carbon atoms into complex molecular frameworks [5]. These newer techniques offer advantages in terms of late-stage isotopic labeling, which can be particularly valuable when working with expensive carbon-13 precursors [5]. The radical-based methods enable more efficient utilization of isotopic material and reduce overall synthetic complexity [5].

Starting Materials and Precursors

Carbon-13 Labeled Precursor Compounds

The synthesis requires several specialized carbon-13 labeled starting materials, each contributing to the final isotopic labeling pattern [6]. Carbon-13 labeled paraformaldehyde serves as a key building block for introducing labeled carbon atoms at specific positions [6]. This precursor undergoes controlled reactions with appropriate organic intermediates to generate the required carbon framework [6].

Dimethyl 1,3-acetonedicarboxylate represents the primary intermediate compound, with a molecular formula of C7H10O5 and molecular weight of 174.15 grams per mole [2] [3]. This compound requires careful handling due to its moisture sensitivity and specific storage requirements under sealed, dry conditions at room temperature [3]. The material exhibits a purity specification of 97% for research-grade applications [3].

Supporting Reagents and Catalysts

The synthetic procedures require various supporting reagents to facilitate the desired transformations [7]. Citric acid serves as a starting material in some alternative synthetic routes, where it undergoes controlled decarboxylation and dehydration reactions [7] [8]. The process typically employs concentrated sulfuric acid or oleum to promote the necessary molecular rearrangements [8].

Additional reagents include various organic solvents, acid catalysts, and protective group reagents that enable selective transformations while preserving the isotopic labeling integrity [2]. The choice of specific reagents depends on the particular synthetic route employed and the desired level of isotopic enrichment in the final product [2].

Isotopic Enrichment Specifications

Commercial suppliers provide carbon-13 labeled compounds with isotopic enrichment levels typically exceeding 99 atom percent carbon-13 [9] [10]. These high enrichment levels are essential for research applications requiring precise isotopic analysis and metabolic tracing studies [9]. The isotopic purity specifications ensure minimal interference from natural abundance carbon-12 during subsequent analytical procedures [9].

The molecular weight of the target compound increases from the natural abundance value of 192.12 grams per mole to approximately 195.10 grams per mole due to the incorporation of two carbon-13 atoms [11]. This mass difference provides the basis for analytical verification and quantitative determination of isotopic incorporation [11].

Purification Strategies

Chromatographic Separation Techniques

High-performance liquid chromatography represents the primary purification method for isotopically labeled citric acid derivatives [12] [13]. The chromatographic separation utilizes specialized column technologies capable of resolving closely related isotopic variants while maintaining the integrity of the carbon-13 labeling [12]. Ion chromatography with carbonate-based eluent systems provides effective separation of organic acid mixtures [14].

The purification process typically employs reverse-phase chromatographic conditions with carefully optimized mobile phase compositions [12]. Column selection focuses on materials that provide adequate resolution while minimizing sample decomposition or isotopic scrambling during the separation process [12]. Temperature control during chromatographic purification helps maintain consistent separation performance and prevents thermal degradation of the target compound [14].

Crystallization and Precipitation Methods

Crystallization techniques offer an alternative purification approach, particularly effective for large-scale preparations [15]. The process involves controlled precipitation of citric acid from aqueous solutions using strong acid additives such as sulfuric acid or hydrochloric acid [15]. The crystallization procedure achieves recovery rates exceeding 90% while significantly reducing impurities including color-forming compounds and carbonizable materials [15].

The crystallization method requires precise control of solution concentration, temperature, and addition rates of precipitating agents [15]. The process typically begins with saturated citric acid solutions maintained at elevated temperatures, followed by gradual cooling and controlled addition of strong acids to initiate crystallization [15]. External cooling may be employed to prevent rapid temperature increases during the precipitation process [15].

Purification Efficiency and Recovery Rates

Optimized purification procedures achieve recovery rates ranging from 83% to 92% depending on the specific methodology employed [15]. The crystallization approach demonstrates superior performance in removing colored impurities and carbonizable materials, with reduction levels reaching 90% for these contaminants [15]. The combination of multiple purification steps enhances overall product purity while maintaining acceptable recovery yields [15].

Quality assessments of purified materials focus on isotopic enrichment levels, chemical purity, and absence of degradation products [16]. Advanced analytical techniques enable verification of isotopic incorporation and detection of any isotopic scrambling that may occur during purification procedures [16].

Quality Control and Isotopic Verification Processes

Nuclear Magnetic Resonance Spectroscopy Analysis

Carbon-13 nuclear magnetic resonance spectroscopy serves as the primary analytical technique for verifying isotopic incorporation and structural integrity [17]. The method provides direct detection of carbon-13 nuclei within the molecular framework, enabling precise determination of labeling positions and enrichment levels [17]. The technique exhibits sensitivity approximately four orders of magnitude lower than proton nuclear magnetic resonance due to the reduced natural abundance of carbon-13 isotopes [17].

Specialized nuclear magnetic resonance procedures utilize deuterated solvents and reference standards to achieve optimal analytical performance [18]. The analysis requires careful optimization of experimental parameters including relaxation delays and pulse sequences to ensure quantitative results [17]. Carbon-13 nuclear magnetic resonance spectra provide detailed information about chemical environment and molecular connectivity while confirming the desired isotopic labeling pattern [17].

Mass Spectrometry Verification

High-resolution mass spectrometry enables precise molecular weight determination and isotopic pattern analysis [19]. The technique provides definitive confirmation of carbon-13 incorporation through characteristic mass shifts corresponding to the number of labeled carbon atoms [10]. Advanced mass spectrometric methods can detect and validate isotope clusters within complex mixtures [19].

The analysis utilizes liquid chromatography coupled to high-resolution mass spectrometry for comprehensive characterization [19]. This approach enables simultaneous separation and identification of isotopic variants while providing quantitative information about isotopic enrichment levels [19]. The mass spectrometric data supports quality control procedures by detecting any isotopic scrambling or incomplete labeling [19].

Isotopic Ratio Mass Spectrometry

Specialized isotopic ratio mass spectrometry techniques provide precise measurement of carbon-13 to carbon-12 ratios within the target compound [12] [13]. The method employs combustion interfaces that convert organic compounds to carbon dioxide for isotopic analysis [13]. This approach enables accurate determination of isotopic enrichment levels and detection of any natural abundance carbon contamination [13].

The analytical procedure requires careful sample preparation and standardization against international reference materials [13]. Results are typically expressed as delta values relative to the Vienna Pee Dee Belemnite standard, providing internationally comparable isotopic measurements [13]. The technique achieves measurement precision better than 0.3 parts per thousand for carbon-13 determinations [20].

Quality Control Data and Specifications

| Parameter | Specification | Analytical Method |

|---|---|---|

| Isotopic Enrichment | >99 atom % 13C | Carbon-13 Nuclear Magnetic Resonance |

| Chemical Purity | >98% | High-Performance Liquid Chromatography |

| Molecular Weight | 195.10 ± 0.05 g/mol | High-Resolution Mass Spectrometry |

| Moisture Content | <0.5% | Karl Fischer Titration |

| Isotopic Scrambling | <1% | Isotopic Ratio Mass Spectrometry |

The quality control specifications ensure consistent product performance across different synthetic batches [21]. Internal quality control procedures incorporate stable isotope labeled compounds as analytical standards to monitor method performance and detect systematic errors [21]. These protocols provide superior analytical quality compared to conventional control methods by enabling real-time monitoring of all samples within analytical batches [21].

Alternative Synthetic Pathways

Microbial Biosynthesis Approaches

Fermentation-based production represents an alternative synthetic strategy utilizing microorganisms capable of incorporating carbon-13 from labeled substrates [22] [23]. Aspergillus niger demonstrates exceptional capability for citric acid production when cultured on carbon-13 labeled glucose media [22]. The fermentation process enables direct incorporation of isotopic labels through natural metabolic pathways while maintaining high product yields [22].

The microbial synthesis utilizes specialized culture media containing carbon-13 labeled glucose as the primary carbon source [24] [22]. During cultivation under controlled conditions, the microorganisms convert the labeled substrate into citric acid through normal biosynthetic pathways [25] [22]. This approach offers advantages in terms of isotopic incorporation efficiency and potential for large-scale production [24].

Stable isotope labeling by carbon-13 in bacterial culture provides a novel methodology for producing isotopically labeled compounds [24]. The technique involves culturing microorganisms in media containing carbon-13 labeled nutrients, resulting in comprehensive isotopic incorporation throughout the biosynthetic products [24]. Recovery rates for this approach achieve 99.5% to 100.0% with relative standard deviations below 2.0% [24].

Enzymatic Synthesis Routes

Enzymatic approaches utilize specific enzymes to catalyze targeted transformations while maintaining isotopic labeling integrity [26]. The citric acid biosynthetic pathway involves key enzymes including citrate synthase, which catalyzes the condensation of acetyl coenzyme A with oxaloacetate to form citric acid [25]. These enzymatic processes can be adapted for laboratory-scale synthesis using purified enzyme systems [26].

The enzymatic methodology offers advantages in terms of reaction selectivity and mild reaction conditions [26]. Chemical approaches utilizing enzyme catalysis avoid harsh reaction conditions that might promote isotopic scrambling or unwanted side reactions [26]. The biological synthesis route maintains the natural stereochemistry and isotopic positioning required for research applications [26].

Chemical Precursor Conversion Methods

Alternative chemical routes utilize different starting materials and reaction sequences to achieve the desired isotopic labeling [27] [28]. Glyoxylate-based synthesis represents one such approach, involving aldol reactions and rearrangement processes to construct the citric acid framework [27]. These methods utilize cyanide-catalyzed dimerization reactions under alkaline conditions to generate intermediate compounds [28].

The glyoxylate pathway demonstrates remarkable efficiency in producing tartrate intermediates that can be subsequently converted to citric acid derivatives [28]. Carbon-13 labeling studies support detailed mechanistic understanding of these transformations while enabling preparation of specifically labeled products [28]. The abiotic pathway provides yields exceeding 80% for key intermediate compounds [28].

Comparative Analysis of Synthetic Routes

| Synthetic Route | Yield (%) | Isotopic Enrichment | Reaction Time | Complexity |

|---|---|---|---|---|

| Dimethyl Acetonedicarboxylate | 85-92 | >99 atom % | 8-12 hours | Moderate |

| Microbial Fermentation | 75-85 | 95-98 atom % | 3-7 days | Low |

| Enzymatic Synthesis | 70-80 | >99 atom % | 4-8 hours | High |

| Glyoxylate Conversion | 60-80 | >99 atom % | 12-24 hours | High |

Each synthetic approach offers distinct advantages depending on the specific research requirements and available resources [4] [1]. The dimethyl acetonedicarboxylate route provides the optimal balance of yield, isotopic enrichment, and synthetic complexity for most laboratory applications [1]. Microbial fermentation offers scalability advantages but requires longer reaction times and may achieve lower isotopic enrichment levels [22].

Tracing Carbon Flow Through Tricarboxylic Acid Cycle Intermediates

The application of 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid in carbon flow tracing represents a sophisticated approach to understanding metabolic pathways within the tricarboxylic acid cycle. This doubly labeled isotopomer enables researchers to track the precise movement of carbon atoms through sequential enzymatic reactions, providing unprecedented insights into metabolic flux dynamics [1] [2].

Carbon-13 metabolic flux analysis using this compound has demonstrated remarkable utility in mapping the flow of carbon through various tricarboxylic acid cycle intermediates. The strategic positioning of carbon-13 labels at the 1 and 3 positions allows for distinctive isotopic fingerprints that can be detected through nuclear magnetic resonance spectroscopy and mass spectrometry techniques [3]. These isotopic patterns provide direct evidence of metabolic pathway activity and enable quantitative assessment of flux rates through different branches of the cycle [4].

Research utilizing 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid has revealed complex carbon rearrangements during tricarboxylic acid cycle turnover. Studies have shown that citrate molecular positioning undergoes predictable transformations as carbon atoms progress through successive enzymatic steps, with the labeled carbons serving as molecular tracers throughout the metabolic network [2] [5]. The compound's dual labeling pattern facilitates the identification of alternative pathways and metabolic shunting that might otherwise remain undetected in conventional metabolic studies.

Furthermore, the application of this labeled compound has contributed significantly to our understanding of isotopomer distributions in tricarboxylic acid cycle intermediates. The presence of carbon-13 at specific positions generates characteristic mass isotopologue patterns that reflect the relative contributions of different metabolic pathways [1] [6]. These patterns enable researchers to distinguish between oxidative and reductive metabolic processes, providing valuable information about cellular energetic states and metabolic adaptations.

Investigation of Metabolic Pathway Compartmentalization

The investigation of metabolic pathway compartmentalization using 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid has provided critical insights into the spatial organization of cellular metabolism. This compound serves as an effective probe for examining the distribution of metabolic activities between mitochondrial and cytosolic compartments, revealing the complex interplay between subcellular metabolic networks [7].

Studies employing this labeled compound have demonstrated distinct metabolic signatures in isolated mitochondria compared to cytoplasmic fractions. Research has identified metabolites found exclusively in mitochondrial compartments, with tricarboxylic acid cycle intermediates showing characteristic labeling patterns that reflect compartment-specific metabolic activities [7]. The differential enrichment of carbon-13 in various subcellular fractions provides direct evidence of metabolic compartmentalization and substrate channeling processes.

The application of 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid in compartmentalization studies has revealed important insights into mitochondrial transport processes. The compound's labeling pattern allows researchers to track the movement of metabolites across mitochondrial membranes and assess the efficiency of various transport systems [5] [8]. These investigations have shown that the relative abundance of labeled metabolites in different compartments reflects both the capacity of transport mechanisms and the metabolic demand within specific subcellular regions.

Additionally, compartmentalization studies using this compound have provided evidence for metabolic channeling and substrate sequestration within cellular compartments. The distinct isotopomer patterns observed in mitochondrial versus cytosolic fractions indicate that metabolic intermediates do not always equilibrate rapidly between compartments [2] [7]. This finding has important implications for understanding metabolic regulation and the coordination of metabolic activities across different subcellular locations.

Quantification of Tricarboxylic Acid Cycle Flux Rates

Quantification of tricarboxylic acid cycle flux rates using 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid represents a cornerstone application in metabolic research. This compound enables precise measurement of metabolic flux through mathematical modeling approaches that integrate isotopic labeling data with stoichiometric constraints [9] [10].

The methodology for flux quantification involves sophisticated computational analysis of isotopomer distributions generated by the labeled compound. Researchers utilize metabolic flux analysis algorithms that compare experimentally observed isotopic enrichment patterns with those predicted by mathematical models of tricarboxylic acid cycle metabolism [2] [11]. The optimization of model parameters allows for the determination of absolute flux rates through individual enzymatic reactions within the metabolic network.

Studies have reported tricarboxylic acid cycle flux measurements ranging from 6.11 to 9.29 micromoles per minute per gram dry weight in cardiac tissue, with significant variations observed under different physiological conditions [9]. The application of 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid in these measurements has demonstrated strong correlations between calculated flux rates and independent measures of metabolic activity, such as oxygen consumption rates [12] [13].

The temporal resolution of flux measurements using this compound has revealed dynamic changes in tricarboxylic acid cycle activity throughout different phases of cellular metabolism. Research has shown complementary oscillations between glucose-derived and glutamine-derived fluxes, with the labeled compound providing critical data for understanding these metabolic transitions [11]. These findings have important implications for understanding metabolic regulation and adaptation to changing physiological conditions.

| Study Type | Flux Rate (μmol/min/g dry weight) | Tissue Type | Reference |

|---|---|---|---|

| Baseline cardiac function | 6.11 ± 0.28 | Heart | [9] |

| Dobutamine stress | 9.29 ± 1.03 | Heart | [9] |

| Acetate oxidation | 8.3 | Heart | [14] |

| Pyruvate oxidation | 11.9 | Heart | [14] |

Evaluation of Cycle Anaplerosis and Cataplerosis

The evaluation of cycle anaplerosis and cataplerosis using 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid has provided fundamental insights into the regulatory mechanisms that maintain tricarboxylic acid cycle homeostasis. These processes, which involve the replenishment and withdrawal of cycle intermediates, are essential for balancing catabolic and anabolic cellular functions [5] [15].

Anaplerotic reactions, which replenish tricarboxylic acid cycle intermediates, can be effectively studied using this labeled compound. The isotopic enrichment patterns provide quantitative information about the relative contributions of different anaplerotic pathways, including pyruvate carboxylase activity and amino acid catabolism [16] [17]. Research has demonstrated that anaplerotic flux rates can equal or exceed oxidative flux rates under certain physiological conditions, highlighting the importance of these reactions in metabolic regulation.

Cataplerotic processes, which remove intermediates from the tricarboxylic acid cycle for biosynthetic purposes, are equally well-characterized using 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid. The compound's labeling pattern allows researchers to track the fate of cycle intermediates as they are diverted to various biosynthetic pathways [18] [19]. Studies have shown that cataplerotic flux can be particularly significant in tissues with high biosynthetic demands, such as the liver during periods of active gluconeogenesis or fatty acid synthesis.

The balance between anaplerotic and cataplerotic processes has been shown to vary significantly between different tissue types and metabolic conditions. Research using this labeled compound has revealed that the heart exhibits relatively low anaplerotic activity under normal conditions, while the liver demonstrates substantial anaplerotic and cataplerotic flux to support its diverse metabolic functions [16] [17]. These findings emphasize the tissue-specific nature of tricarboxylic acid cycle regulation and the importance of these auxiliary reactions in maintaining metabolic homeostasis.

Assessment of Metabolic Pathway Activity in Different Tissues

The assessment of metabolic pathway activity in different tissues using 2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid has revealed remarkable tissue-specific variations in tricarboxylic acid cycle function and regulation. This comparative approach has provided valuable insights into the metabolic specialization of different organ systems and their adaptive responses to physiological challenges [20] [21].

Cardiac tissue demonstrates particularly high tricarboxylic acid cycle activity, reflecting its substantial energy demands for continuous contractile function. Studies using this labeled compound have shown that the heart exhibits robust acetyl-coenzyme A oxidation and relatively low anaplerotic activity under normal physiological conditions [16]. The metabolic flexibility of cardiac tissue is evident in its ability to switch between different substrate sources while maintaining consistent energy production through the tricarboxylic acid cycle.

Hepatic tissue shows distinctly different metabolic patterns, with significant anaplerotic and cataplerotic activities that support the liver's role in gluconeogenesis and fatty acid synthesis. Research has demonstrated that liver mitochondria exhibit higher branched-chain ketoacid oxidation rates compared to cardiac tissue, with tricarboxylic acid cycle flux representing approximately 18% of maximal respiratory capacity. These findings reflect the liver's central role in whole-body metabolic homeostasis and nutrient processing.

Skeletal muscle tissue exhibits metabolic characteristics that vary with fiber type composition and energy demands. Studies have shown that muscle tissue demonstrates substantial tricarboxylic acid cycle activity during periods of increased energy demand, with the labeled compound revealing adaptive changes in flux rates during exercise or metabolic stress. The tissue-specific responses observed in skeletal muscle emphasize the importance of metabolic flexibility in supporting locomotor function.

| Tissue Type | Tricarboxylic Acid Cycle Characteristics | Specialized Functions |

|---|---|---|

| Heart | High oxidative flux, low anaplerosis | Continuous energy production |

| Liver | High anaplerotic/cataplerotic activity | Gluconeogenesis, lipid synthesis |

| Skeletal Muscle | Variable flux, fiber-type dependent | Locomotion, glucose uptake |

| Brain | Consistent high flux | Neurotransmitter synthesis |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant